(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid
Description
Historical Development and Scientific Context
The synthesis of (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid was first reported in the early 21st century, with PubChem records indicating its initial registration in 2005. Its development aligns with broader interest in strained bicyclic systems, which gained prominence in the late 20th century for probing enzyme active sites and transition-state analog design. The compound’s bicyclo[4.1.0]heptane skeleton, featuring a fused cyclopropane ring, emerged as a tool for investigating steric hindrance effects in carboxylate-containing molecules.
Early research focused on resolving its stereochemistry, as evidenced by the distinction between endo and exo isomers in nomenclature records. The (1R,6S) configuration specifically refers to the spatial arrangement where the carboxyl group occupies an exo position relative to the bicyclic framework. This stereochemical precision became critical for its application in asymmetric synthesis and enzymology studies.
Significance in Enzymatic Mechanism Studies
The compound’s rigid bicyclic structure and carboxyl group make it a strategic probe for studying carboxylate-binding enzymes. While direct studies on this specific molecule remain limited, analogous bicyclic carboxylic acids have been used to investigate:
Membrane Interaction Dynamics : The hydrophobic bicyclo[4.1.0]heptane moiety may influence lipid bilayer penetration, while the carboxyl group facilitates ionic interactions with membrane proteins. Computational models suggest that such compounds could alter membrane fluidity similarly to longer-chain carboxylic acids.
Active Site Steric Mapping : Enzymes like fatty acid hydroxylases and decarboxylases show differential activity toward constrained substrates. The compound’s fused rings provide a platform for mapping spatial tolerances in enzyme active sites.
pH-Dependent Behavior : With a pKa comparable to linear carboxylic acids (~4.8), its ionization state under physiological conditions enables studies of proton-coupled transport mechanisms.
Table 1: Key Physicochemical Properties Influencing Enzymatic Interactions
| Property | Value/Description | Relevance to Enzymatic Studies |
|---|---|---|
| LogP (Predicted) | 1.2 ± 0.3 | Membrane permeability estimation |
| Polar Surface Area | 37.3 Ų | Hydrogen bonding potential |
| Torsional Strain Energy | ~25 kcal/mol (estimated) | Substrate distortion energy in binding |
Nomenclature Variations and Classification in Research Literature
The compound’s nomenclature reflects its complex stereochemistry and structural relationship to norcarane derivatives:
Critical distinctions arise when comparing similar bicyclic carboxylic acids:
- Positional Isomers : Bicyclo[4.1.0]heptane-1-carboxylic acid (CID 13462466) differs in carboxyl group placement, altering hydrogen-bonding geometry.
- Skeletal Variants : Bicyclo[2.2.1]heptane-7-carboxylic acid (CAS 5971-67-5) exhibits distinct ring strain and molecular topology.
The (1R,6S) descriptor specifically denotes:
- R Configuration at C1 (cyclopropane bridgehead)
- S Configuration at C6 (cyclohexane ring)
- exo Orientation of the carboxyl group relative to the bicyclic system
Relationship to Norcarane Research Framework
As a norcarane (bicyclo[4.1.0]heptane) derivative, this compound bridges traditional hydrocarbon norcarane studies and functionalized analogs:
Strain Energy Utilization : Norcarane’s inherent ring strain (~26 kcal/mol) is modulated by the carboxyl group, creating a polarized system for studying strain release in chemical reactions.
Catalytic Probe Applications : The carboxyl group serves as:
- A directing group in transition-metal catalysis
- A pH-sensitive reporter in mechanistic studies
- A hydrogen-bond donor/acceptor in supramolecular assembly
Comparative Reactivity : Unlike parent norcarane, the carboxylic acid derivative participates in:
- Salt formation (e.g., ammonium carboxylates)
- Esterification and amidation reactions
- Metal-organic framework (MOF) construction
Table 2: Norcarane vs. Carboxylic Acid Derivative Properties
| Property | Norcarane | (1R,6S)-Derivative |
|---|---|---|
| Molecular Formula | C7H12 | C8H12O2 |
| Dipole Moment (Debye) | ~0.3 | ~2.1 (calculated) |
| Water Solubility | Insoluble | 1-10 mg/mL (estimated) |
| Typical Reactions | Ring-opening metathesis | Acid-base, nucleophilic acyl substitution |
Properties
IUPAC Name |
(1S,6R)-bicyclo[4.1.0]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6(5)7/h5-7H,1-4H2,(H,9,10)/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAWGJKWLLAAW-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21448-77-1 | |
| Record name | rac-(1R,6S,7R)-bicyclo[4.1.0]heptane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cycloisomerization of 1,6-enynes, catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and the use of specific ligands to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules, ultimately affecting various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
Table 1: Substituent-Based Comparison
Key Observations :
Physical and Thermodynamic Properties
Table 2: Vapor Pressure Comparison
Key Observations :
Key Observations :
Stereochemical and Chiral Considerations
The rigid bicyclo[4.1.0]heptane scaffold enforces specific stereochemistry, which is critical for biological activity. For example:
Biological Activity
(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid is an organic compound noted for its unique bicyclic structure, characterized by the presence of a carboxylic acid functional group at the 7-position of the bicyclic framework. This compound, with a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology and enzyme interactions.
The compound's stereochemistry is crucial for its biological activity, influencing its binding affinity to various biological targets. The chemical reactivity of this compound includes typical reactions of carboxylic acids such as oxidation, reduction, and substitution.
| Property | Value |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, which could play a role in metabolic pathways and signal transduction processes.
- Binding Affinity : Its specific stereochemistry enhances its binding capabilities to enzymes and receptors, making it a candidate for further pharmacological exploration.
- Metabolic Pathways : Preliminary studies suggest that this compound may influence metabolic pathways through interactions with specific molecular targets.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound can fit into enzyme active sites due to its bicyclic structure, potentially inhibiting or modulating the activity of target proteins.
- Regulation of Biological Pathways : These interactions can lead to significant changes in protein structure and function, affecting various biological pathways.
Case Studies
Several studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes, suggesting potential applications in drug design.
- Pharmacological Applications : Investigations into the pharmacological properties indicate that derivatives of this compound could serve as lead compounds in developing new therapeutic agents.
Comparative Analysis
To understand the uniqueness of this compound in comparison to structurally similar compounds, the following table summarizes key features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic | Different ring size; affects steric properties |
| Bicyclo[3.1.0]hexane-6-carboxylic acid | Bicyclic | Variation in ring structure; alters reactivity |
| Bicyclo[2.2.2]octane-1-carboxylic acid | Bicyclic | Larger ring system; impacts physical properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid, and how can reaction yields be optimized?
- Methodology : The compound is often synthesized via cyclopropanation of precursor carboxylic acids. A widely cited method involves the Jorgenson procedure, where bicyclic carboxylic acids are treated with acetylating agents (e.g., ethyllithium) under anhydrous conditions . For example, bicyclo[4.1.0]heptane-7-carboxylic acid reacts with ethyllithium to yield ethyl bicyclo[4.1.0]heptan-7-yl ketone (60% yield) under inert atmospheres. Optimization includes controlling reaction time (e.g., 20 min for TFA-mediated steps ) and using phase-transfer catalysts for biphasic systems .
- Key Data : IR (CCl₄) peaks at 1670–1695 cm⁻¹ (C=O stretch) and NMR signals (δ 1.0–2.2 ppm for bicyclic protons) confirm product identity .
Q. How is the stereochemical configuration of this compound validated experimentally?
- Methodology : Chiral HPLC or polarimetry ([α]²⁵D measurements) are standard. For example, derivatives like (1R,4S,5S,6S,7R)-7-carboxy-5-hydroxy-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-3-ium trifluoroacetate show specific optical rotations ([α]²⁵D = +10.19 in MeOH) . X-ray crystallography or NOESY NMR can resolve exo/endo isomerism in bicyclic systems .
Q. What analytical techniques are essential for characterizing bicyclo[4.1.0]heptane derivatives?
- Methodology :
- NMR : Integration of δ 1.0–2.2 ppm (m, 11H) confirms bicyclic protons .
- IR : C=O stretches (1670–1707 cm⁻¹) and hydroxyl bands (3385 cm⁻¹) identify functional groups .
- Mass Spectrometry : NIST databases provide reference spectra for bicyclo[4.1.0]heptane derivatives (e.g., molecular ion peaks at m/z 166.09942 for related structures) .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved to minimize diastereomer formation?
- Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. For example, electrolysis under controlled conditions (water:tert-butanol ratio = 55 mL, Type A power supply) minimizes racemization in bicyclo[4.1.0]heptane-exo-7-carboxylic acid synthesis . Stereochemical control is further enhanced by low-temperature reactions (-78°C) and Grignard reagent stereodirecting effects .
Q. What strategies resolve contradictions in reported reaction yields for bicyclo[4.1.0]heptane derivatization?
- Methodology : Discrepancies (e.g., 60% vs. 98% yields in acetylation ) arise from reagent purity, solvent polarity, or steric hindrance. Systematic studies using Design of Experiments (DoE) can isolate variables. For instance, tert-butanol/water mixtures improve electrolysis efficiency , while TFA in DCM/MeOH (1:2 v/v) enhances deprotection yields .
Q. How does the bicyclo[4.1.0]heptane scaffold influence biological activity in drug discovery?
- Methodology : Conformational rigidity enhances target binding. Derivatives like 7-oxabicyclo[4.1.0]heptane-2-carboxylate show activity as glycerol 3-phosphate analogues, validated via enzyme inhibition assays (IC₅₀) and molecular docking . Modifications at C7 (e.g., trifluoroacetate salts ) improve solubility and bioavailability.
Q. What are the challenges in analyzing spectral overlaps in bicyclo[4.1.0]heptane derivatives with complex stereochemistry?
- Methodology : Advanced NMR techniques (e.g., 2D COSY, HSQC) resolve overlapping signals. For example, δ 2.30–2.86 ppm (m, CH₂N⁺) in trifluoroacetate derivatives are assigned via coupling constants (J = 8.4–9.2 Hz) . Computational tools (DFT calculations) predict ¹³C NMR shifts (e.g., 175.2 ppm for carboxyl carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
